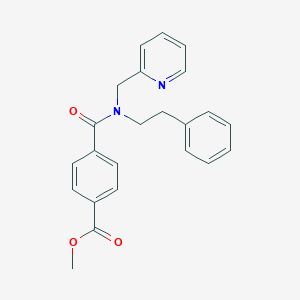![molecular formula C12H9ClF2N2O2 B2814350 2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide CAS No. 2411254-45-8](/img/structure/B2814350.png)
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(difluoromethoxy)quinoline. This can be achieved through the reaction of 5-hydroxyquinoline with difluoromethylating agents under suitable conditions.
Chlorination: The next step involves the chlorination of the quinoline derivative to introduce the chlorine atom at the 2-position. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetamidation: The final step is the acetamidation reaction, where the chlorinated quinoline derivative is reacted with acetamide in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a suitable solvent, such as dimethylformamide or dichloromethane, and a base, such as triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups at the 2-position.
Oxidation and Reduction: Various oxidation states and functional groups on the quinoline ring.
Hydrolysis: Carboxylic acid and amine derivatives.
科学的研究の応用
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific biological targets.
Material Science: Quinoline derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Analytical Chemistry: This compound can be used as a standard or reference material in analytical methods to detect and quantify similar compounds in complex mixtures.
作用機序
The mechanism of action of 2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide: This compound has a similar structure but with a phenyl ring instead of a quinoline ring.
2-Chloro-5-(difluoromethoxy)pyrimidine: This compound contains a pyrimidine ring instead of a quinoline ring.
Uniqueness
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide is unique due to its quinoline core, which imparts specific biological activities and chemical properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and material science.
特性
IUPAC Name |
2-chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2O2/c13-6-10(18)17-8-3-4-9(19-12(14)15)7-2-1-5-16-11(7)8/h1-5,12H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYSTHYJAWGSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814267.png)



![ethyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2814276.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2814278.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2814280.png)
![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)
![N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2814282.png)

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one](/img/structure/B2814288.png)
